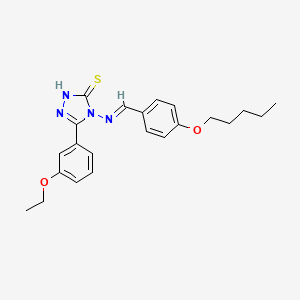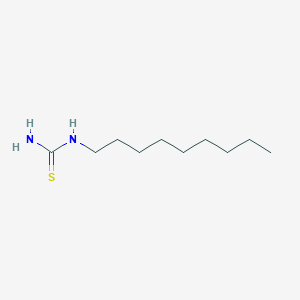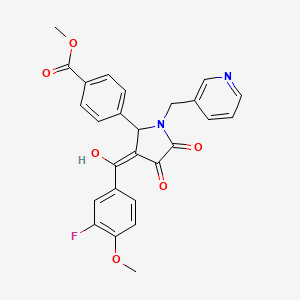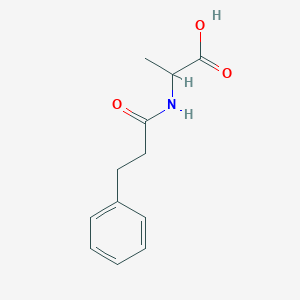
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- is a complex organic compound with the molecular formula C15H14N2O3S. This compound is part of the benzisoxazole family, which is known for its diverse applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- typically involves the cyclization of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired compound with a moderate yield of 45-60%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods.
化学反応の分析
Types of Reactions
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzisoxazole derivatives.
科学的研究の応用
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action for 2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
3-Phenyl-2,1-benzisoxazole: Similar structure but lacks the sulfonamide group.
5-Chloro-6-methyl-3-phenyl-2,1-benzisoxazole: Contains a chlorine and methyl group, altering its chemical properties.
N,N-dimethyl-1,3-benzothiazole-6-sulfonamide: Similar sulfonamide group but different heterocyclic core.
Uniqueness
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its enzyme inhibitory properties, setting it apart from other benzisoxazole derivatives.
特性
CAS番号 |
33249-63-7 |
|---|---|
分子式 |
C15H14N2O3S |
分子量 |
302.4 g/mol |
IUPAC名 |
N,N-dimethyl-3-phenyl-2,1-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(18,19)12-8-9-14-13(10-12)15(20-16-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChIキー |
WPNDZFSCVCANIU-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)





![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)



![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
